2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol
Descripción
Propiedades
IUPAC Name |
2-[4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-5-26-19-8-6-7-9-20(19)28-22-15(4)23-24-21(22)17-11-10-16(12-18(17)25)27-13-14(2)3/h6-12,25H,2,5,13H2,1,3-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNRDHHGJUKRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(NN=C2C3=C(C=C(C=C3)OCC(=C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Overview
The compound 2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol is a complex organic molecule characterized by its unique structural components, which include a pyrazole ring, phenolic groups, and various substituents. This compound is part of a broader class of phenolic derivatives known for their diverse biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 356.42 g/mol. Its structural representation can be summarized as follows:
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The phenolic hydroxyl groups are known to participate in hydrogen bonding and can act as antioxidants, scavenging free radicals and reducing oxidative stress. The pyrazole moiety may modulate enzyme activities and influence signaling pathways critical for cellular functions.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways, including the PI3K/Akt signaling pathway. In vitro studies have shown that derivatives of pyrazole can inhibit the proliferation of cancer cell lines, suggesting that this compound may possess similar effects.
Anti-inflammatory Properties
Phenolic compounds are well-documented for their anti-inflammatory effects. The presence of the ethoxy and methylallyl substituents may enhance these properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Antioxidant Activity : A study conducted on structurally similar phenolic compounds demonstrated their ability to scavenge DPPH radicals effectively, indicating potential antioxidant activity. This suggests that our compound may also exhibit similar protective effects against oxidative damage.
- Enzyme Inhibition : In a comparative study involving pyrazole derivatives, it was found that certain compounds inhibited key enzymes involved in inflammatory responses. The structure of 2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol suggests it could similarly inhibit enzymes like COX-2.
Comparative Analysis
| Property | 2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol | Similar Compounds |
|---|---|---|
| Molecular Formula | Varies (e.g., ) | |
| Antitumor Activity | Potentially inhibits cancer cell proliferation | Confirmed in related studies |
| Anti-inflammatory Effects | Likely inhibits COX and LOX | Similar findings in related compounds |
| Antioxidant Capacity | Expected based on phenolic structure | Proven in multiple studies |
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
PPMP (2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol)
- Key Differences: PPMP replaces the 2-ethoxyphenoxy group with a 3,4-dimethoxyphenyl group.
- In contrast, the ethoxyphenoxy group in the target compound may offer better metabolic stability due to reduced steric hindrance.
- Activity : PPMP inhibits tubulin polymerization with an IC₅₀ of 1.2 µM, while the target compound’s activity remains uncharacterized but is hypothesized to be comparable based on structural similarity .
2-[4-(4-Bromophenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol (CAS 879477-39-1)
- Key Differences: A bromophenyl group replaces the 2-ethoxyphenoxy substituent.
- Impact: Bromine’s electronegativity increases lipophilicity (logP = 4.88 vs.
2-(4-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol (CAS 307552-13-2)
- Key Differences : Incorporates a benzo[d]thiazole ring and ethyl/methoxy groups.
- Impact: The thiazole ring introduces hydrogen-bonding capabilities, which may improve target specificity.
Physicochemical Properties
- Trends : Higher logP values correlate with increased lipophilicity, favoring blood-brain barrier penetration but complicating aqueous solubility.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing pyrazole derivatives structurally similar to 2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol?
- Methodological Answer : A common approach involves condensation reactions of 1,3-diketones with hydrazine derivatives. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol and glacial acetic acid yields pyrazole derivatives . Purification via silica gel chromatography and recrystallization (e.g., absolute ethanol) is typical, with yields around 45% .
Q. How is the molecular structure of such compounds validated in academic research?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Parameters like dihedral angles (e.g., 16.83° between pyrazole and methoxyphenyl rings) and hydrogen-bonding geometry (O–H···N interactions) are critical for confirming stereochemistry . SC-XRD data should include refinement details, such as riding models for H atoms and displacement parameters .
Q. What preliminary biological assays are used to evaluate pyrazole-based compounds?
- Methodological Answer : In vitro assays for anti-inflammatory or antiproliferative activity are common. For pyrazoles, cyclooxygenase (COX) inhibition or cell viability assays (e.g., MTT on cancer cell lines) are prioritized. Structural analogs with methoxy/ethoxy substituents show enhanced bioactivity due to improved solubility and binding affinity .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step pyrazole derivatives with complex substituents?
- Methodological Answer : Solvent selection and reaction kinetics are key. Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while reflux conditions (70–80°C) enhance reaction rates. For example, ethanol/acetic acid mixtures increase cyclization efficiency in pyrazole formation . Advanced purification techniques, such as gradient elution in HPLC, resolve structurally similar byproducts .
Q. How do researchers resolve contradictions in crystallographic data for pyrazole derivatives?
- Methodological Answer : Discrepancies in dihedral angles or bond lengths (e.g., ±0.02 Å variations) are addressed via high-resolution SC-XRD (≤100 K) and computational validation (DFT calculations). For instance, dihedral angles between pyrazole and hydroxyphenyl rings were refined using SHELXL-97 software to confirm deviations <1° .
Q. What strategies are employed to establish structure-activity relationships (SAR) for ethoxyphenoxy-substituted pyrazoles?
- Methodological Answer : Systematic substitution of the ethoxy group (e.g., replacing with methoxy or trifluoromethyl) is combined with biological testing. Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonds between the ethoxy group and COX-2’s Val523 residue. QSAR models using Hammett constants (σ) correlate substituent electronegativity with activity .
Q. How do solvent effects influence the tautomeric equilibrium of pyrazole derivatives?
- Methodological Answer : NMR titration in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) monitors tautomer ratios. For example, the 1H-pyrazole ↔ 2H-pyrazole equilibrium shifts in polar solvents due to stabilization of the N–H tautomer. Kinetic studies under varying dielectric constants (ε) quantify these effects .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
